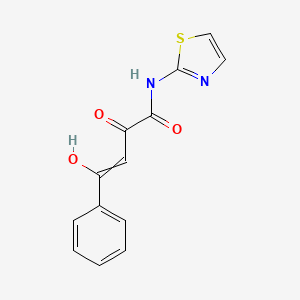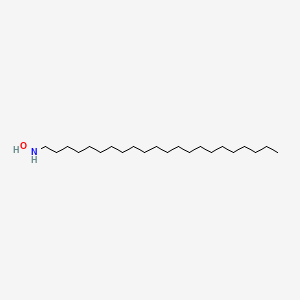![molecular formula C48H48N2S2 B14247265 3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine) CAS No. 405198-37-0](/img/structure/B14247265.png)
3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine): is a complex organic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) typically involves a multi-step process. One common method includes the following steps:
Formation of 10-hexyl-10H-phenothiazine: This can be achieved by reacting phenothiazine with 1-bromohexane in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The phenothiazine units can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Nitro or halogenated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Phenyl-10H-phenothiazine: A simpler phenothiazine derivative with similar electronic properties.
10-Methyl-10H-phenothiazine: Another phenothiazine derivative with a methyl group instead of a hexyl group.
Uniqueness
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) is unique due to its biphenyl core and hexyl-substituted phenothiazine units, which enhance its solubility, stability, and electronic properties. These features make it particularly suitable for applications in organic electronics and imaging .
Eigenschaften
CAS-Nummer |
405198-37-0 |
|---|---|
Molekularformel |
C48H48N2S2 |
Molekulargewicht |
717.0 g/mol |
IUPAC-Name |
10-hexyl-3-[4-[4-(10-hexylphenothiazin-3-yl)phenyl]phenyl]phenothiazine |
InChI |
InChI=1S/C48H48N2S2/c1-3-5-7-13-31-49-41-15-9-11-17-45(41)51-47-33-39(27-29-43(47)49)37-23-19-35(20-24-37)36-21-25-38(26-22-36)40-28-30-44-48(34-40)52-46-18-12-10-16-42(46)50(44)32-14-8-6-4-2/h9-12,15-30,33-34H,3-8,13-14,31-32H2,1-2H3 |
InChI-Schlüssel |
CIPCLWNXWUMHJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C2=C(C=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C7S6)CCCCCC)SC8=CC=CC=C81 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)


![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
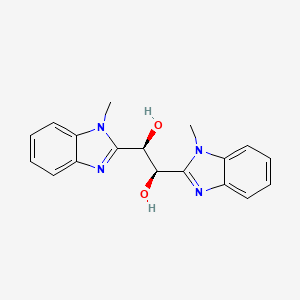
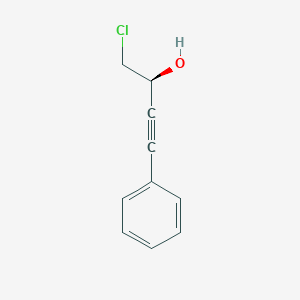
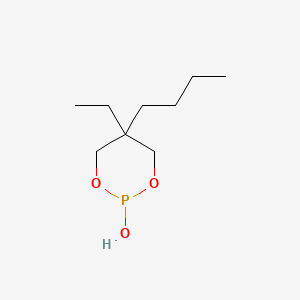
![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)

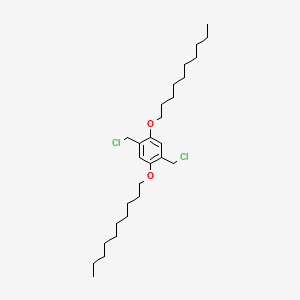
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
